molecular formula C24H24ClN5 B11226368 4-(4-benzylpiperidin-1-yl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

4-(4-benzylpiperidin-1-yl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11226368
M. Wt: 417.9 g/mol
InChI Key: OEMNRPVGNIBAEF-UHFFFAOYSA-N
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Description

4-BENZYL-1-[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZYL-1-[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

4-BENZYL-1-[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-BENZYL-1-[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a CDK inhibitor, which can regulate cell cycle progression.

    Medicine: Investigated for its anticancer properties, particularly in targeting CDK2/cyclin A2 complexes.

Mechanism of Action

The mechanism of action of 4-BENZYL-1-[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE involves its interaction with CDK2/cyclin A2 complexes. By inhibiting CDK2, the compound can disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is achieved through binding to the active site of CDK2, preventing its interaction with substrates necessary for cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BENZYL-1-[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as an anticancer agent .

Properties

Molecular Formula

C24H24ClN5

Molecular Weight

417.9 g/mol

IUPAC Name

4-(4-benzylpiperidin-1-yl)-1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C24H24ClN5/c1-17-7-8-20(25)14-22(17)30-24-21(15-28-30)23(26-16-27-24)29-11-9-19(10-12-29)13-18-5-3-2-4-6-18/h2-8,14-16,19H,9-13H2,1H3

InChI Key

OEMNRPVGNIBAEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N4CCC(CC4)CC5=CC=CC=C5

Origin of Product

United States

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